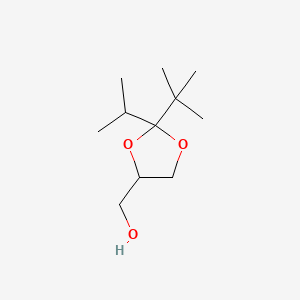
2-t-Butyl-2-isopropyl-1,3-dioxolane-4-methanol
描述
属性
CAS 编号 |
5694-75-7 |
|---|---|
分子式 |
C11H22O3 |
分子量 |
202.29 g/mol |
IUPAC 名称 |
(2-tert-butyl-2-propan-2-yl-1,3-dioxolan-4-yl)methanol |
InChI |
InChI=1S/C11H22O3/c1-8(2)11(10(3,4)5)13-7-9(6-12)14-11/h8-9,12H,6-7H2,1-5H3 |
InChI 键 |
ZQKFYBJMYPQDRL-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1(OCC(O1)CO)C(C)(C)C |
产品来源 |
United States |
科学研究应用
2-t-Butyl-2-isopropyl-1,3-dioxolane-4-methanol has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for carbonyl compounds in organic synthesis.
Biology: The compound can be employed in the study of enzyme mechanisms and inhibition.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
作用机制
The mechanism by which 2-t-Butyl-2-isopropyl-1,3-dioxolane-4-methanol exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The hydroxyl group can act as a nucleophile or electrophile, depending on the reaction conditions.
Pathways: The compound can participate in various biochemical pathways, including those involved in metabolism and synthesis of other compounds.
相似化合物的比较
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The following compounds share the 1,3-dioxolane core but differ in substituents and functional groups:
2-Isopropyl-4-methyl-1,3-dioxolane
- CAS No.: 67879-60-1
- Molecular Formula : C₇H₁₄O₂
- Structure : Contains isopropyl and methyl groups on the dioxolane ring but lacks the hydroxymethyl group .
- Properties : Mixture of cis/trans diastereomers; used as a fragrance or solvent due to its volatility and low polarity .
[2-Methyl-2-(2-methylpropyl)-1,3-dioxolan-4-yl]methanol
- CAS No.: 5660-53-7
- Molecular Formula : C₁₀H₂₀O₃
- Structure : Substituted with methyl and isobutyl groups, plus a hydroxymethyl group.
- Properties : Similar boiling point (234.1°C) and density (0.974 g/cm³) to the target compound, suggesting comparable volatility but distinct steric profiles due to smaller substituents .
2-Isobutyl-4-methyl-1,3-dioxolane
Comparative Analysis of Properties
Key Research Findings
Steric bulk from tert-butyl groups slows reaction kinetics in nucleophilic substitutions compared to less hindered derivatives .
Thermal Stability :
- Both 5694-75-7 and 5660-53-7 exhibit similar boiling points, but the former’s higher molecular weight and substituent bulkiness may improve thermal stability in high-temperature reactions .
Hazard Profiles: Unlike 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol (CAS 9036-19-5), which is toxic and causes eye damage , dioxolane derivatives like 5694-75-7 are typically classified as low-risk under standard handling conditions.
生物活性
2-t-Butyl-2-isopropyl-1,3-dioxolane-4-methanol, a compound within the dioxolane family, has garnered attention for its potential applications in various fields, including as a solvent and in biological systems. Understanding its biological activity is crucial for evaluating its safety and efficacy in practical applications.
Chemical Structure and Properties
The molecular structure of this compound features a dioxolane ring with hydroxymethyl and bulky t-butyl and isopropyl substituents. This unique configuration may influence its interactions with biological systems.
Biological Activity Overview
Research into the biological activity of this compound indicates several key areas of interest:
1. Solvent Properties:
- As a solvent, it is evaluated for its ability to dissolve various compounds without significant toxicity. Its low toxicity profile suggests potential as a green solvent alternative in chemical processes .
2. Toxicity Studies:
- Preliminary studies indicate that compounds in the dioxolane class exhibit low acute toxicity. Toxicological assessments are necessary to confirm the safety profile of this compound specifically .
3. Antimicrobial Activity:
- Some derivatives of dioxolanes have shown antimicrobial properties. While specific data on this compound is limited, related compounds suggest potential efficacy against certain pathogens .
Case Studies and Research Findings
A comprehensive review of existing literature reveals various studies that explore the biological activity of similar compounds:
Toxicity Assessment
A critical aspect of evaluating this compound involves understanding its toxicity. Studies suggest that while many dioxolanes are less toxic than conventional solvents, comprehensive toxicity testing is essential for regulatory compliance and safe usage.
Antimicrobial Properties
Exploratory research into the antimicrobial effects of dioxolanes indicates that modifications to the chemical structure can enhance or reduce biological activity. Future studies are needed to specifically assess how substituents in 2-t-butyl and 2-isopropyl positions affect its antimicrobial efficacy.
常见问题
Q. Can this compound serve as a chiral building block in materials science or renewable fuel additives?
- Methodological Answer : Test its utility in polymer cross-linking via radical-initiated copolymerization with styrene derivatives. For fuel applications, evaluate oxygenate performance in combustion simulations (e.g., CHEMKIN-Pro) under non-automotive conditions (e.g., turbine engines) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


